D-Mannose-6-phosphate, Disodium Salt

Description

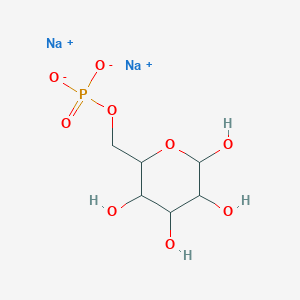

Chemical Identity and Structural Characterization of D-Mannose-6-Phosphate, Disodium Salt

Empirical Formula and Molecular Weight Determination

The empirical formula of anhydrous D-mannose-6-phosphate disodium salt is C₆H₁₁Na₂O₉P , with a molecular weight of 304.10 g/mol . Hydrated forms, such as the monohydrate (C₆H₁₁Na₂O₉P·H₂O), exhibit a molar mass of 322.11 g/mol due to the inclusion of water molecules. These values align with mass spectrometry data, which confirm the absence of impurities ≥95% in commercial preparations.

Table 1: Molecular Properties of M6P Forms

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Empirical Formula | C₆H₁₁Na₂O₉P | C₆H₁₁Na₂O₉P·H₂O |

| Molecular Weight (g/mol) | 304.10 | 322.11 |

| CAS Number | 33068-18-7 | 33068-18-7 |

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction studies of M6P-binding proteins, such as the N-acetylglucosamine-1-phosphotransferase (GNPT), reveal that M6P adopts a β-D-mannopyranose conformation. The phosphate group at C6 forms hydrogen bonds with key residues in the GNPT active site, including Asp156 and Arg241, which stabilize the substrate-enzyme complex. Crystallographic data further indicate that the sodium ions coordinate with the phosphate oxygens and water molecules, creating a tetrahedral geometry critical for solubility.

The stereochemical integrity of M6P is preserved in both anhydrous and hydrated forms, as evidenced by identical optical rotation values ([α]D²⁵ = +14.5° in water). This consistency ensures reliable performance in biological assays requiring stereospecific recognition by M6P receptors.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of M6P (600 MHz, D₂O) displays distinct signals for the β-anomeric proton at δ 5.32 ppm (d, J = 1.8 Hz) and a multiplet at δ 4.10–3.50 ppm corresponding to C2–C5 protons. The phosphate group’s proximity to C6 deshields the H6 protons, splitting them into a doublet of doublets at δ 4.28 ppm (J = 6.2, 9.1 Hz).

Table 2: Key ¹H NMR Assignments for M6P

| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H1 | 5.32 | d | J = 1.8 |

| H6 | 4.28 | dd | J = 6.2, 9.1 |

| H2–H5 | 4.10–3.50 | m | - |

Infrared (IR) Spectroscopy

While direct IR data for M6P is unavailable in the provided sources, analogous monosaccharide phosphates exhibit strong absorption bands at ~1050 cm⁻¹ (P–O stretching) and ~3400 cm⁻¹ (O–H stretching).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of M6P shows a prominent [M–2Na+H]⁻ ion at m/z 259.02 , consistent with its deprotonated molecular formula.

Comparative Analysis of Anhydrous vs. Hydrated Forms

Hydrated M6P demonstrates superior solubility (>500 mg/mL in water) compared to the anhydrous form (~300 mg/mL). This difference arises from water-mediated hydrogen bonding, which disrupts crystalline packing. However, anhydrous M6P exhibits greater thermal stability, with a decomposition temperature of 215°C versus 198°C for the hydrate. Storage recommendations accordingly diverge: hydrated forms require -20°C to prevent deliquescence, while anhydrous variants remain stable at ambient temperatures.

Table 3: Physicochemical Comparison of M6P Forms

| Property | Anhydrous | Hydrated |

|---|---|---|

| Solubility (H₂O) | 300 mg/mL | >500 mg/mL |

| Decomposition Temp. | 215°C | 198°C |

| Storage Conditions | Ambient | -20°C |

Properties

IUPAC Name |

disodium;(3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIBNKGHYAQTQY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954685 | |

| Record name | Disodium 6-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33068-18-7 | |

| Record name | Disodium 6-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Release of High-Mannose Glycans

RNase B is denatured and digested with PNGase F, an enzyme that cleaves N-linked glycans. The released glycans are purified via sequential solid-phase extraction using C18 Sep-Pak and Carbograph cartridges to remove proteins and salts. This step yields Man₅–Man₉ glycan structures, which serve as precursors for phosphorylation.

Fluorescent Derivatization

The purified glycans are labeled with 2-amino-N-(2-aminoethyl)-benzamide (AEAB) via reductive amination. This involves incubating glycans with AEAB and sodium cyanoborohydride at 65°C for two hours, followed by precipitation with acetonitrile. The AEAB-labeled glycans (GAEABs) are separated by normal-phase HPLC, resolving isomers of Man₅–Man₉ (Table 1).

Table 1: HPLC Gradient for GAEAB Purification

| Time (min) | Solvent A (%) | Solvent B (%) | Solvent C (%) |

|---|---|---|---|

| 0 | 80 | 4 | 16 |

| 90 | 10 | 50 | 40 |

Enzymatic Phosphorylation

GAEABs are phosphorylated using UDP-GlcNAc and GlcNAc-phosphotransferase, which catalyzes the transfer of GlcNAc-6-phosphate to terminal mannose residues. The reaction proceeds at 37°C for 48 hours, after which phosphodiesters are isolated via porous graphitized carbon (PGC)-HPLC.

Acid Hydrolysis for Phosphate Exposure

Phosphodiesters are converted to phosphomonoesters by mild acid hydrolysis (0.01 M HCl, 100°C, 1 hour). The resulting D-mannose-6-phosphate is neutralized with sodium hydroxide to form the disodium salt, followed by lyophilization.

Chemical Synthesis Approaches

While enzymatic methods dominate literature, theoretical chemical routes involve direct phosphorylation of D-mannose. A proposed pathway includes:

-

Protection of Hydroxyl Groups : Selective protection of C1–C5 hydroxyls using acetyl or benzyl groups.

-

Phosphorylation at C6 : Reaction with phosphorus oxychloride (POCl₃) in anhydrous pyridine to form mannose-6-phosphate.

-

Deprotection and Neutralization : Acidic or basic hydrolysis to remove protecting groups, followed by NaOH titration to yield the disodium salt.

This method, though less specific than enzymatic approaches, offers scalability. However, challenges include regioselectivity and byproduct formation (e.g., fructose-6-phosphate).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

MALDI-TOF MS : Confirms molecular weights of intermediates (e.g., Man₆-AEAB: m/z 1,482.5 [M+Na]⁺).

-

UV/Vis Spectroscopy : Quantifies AEAB-labeled products (ε₃₃₀ = 22,000 M⁻¹cm⁻¹).

Formulation Strategies

For in vivo applications, the disodium salt is solubilized in DMSO and diluted with PEG300, Tween 80, and ddH₂O to enhance bioavailability. Critical parameters include:

Table 2: In Vivo Formulation Protocol

| Component | Volume Ratio | Function |

|---|---|---|

| DMSO | 1 | Primary solvent |

| PEG300 | 2 | Solubility enhancer |

| Tween 80 | 1 | Surfactant |

| ddH₂O | 6 | Aqueous carrier |

Quality Control and Contaminant Analysis

Commercial batches must adhere to strict purity standards. Key contaminants and their limits include:

-

Fructose-1,6-diphosphate: <0.1%

-

Glucose-6-phosphate: <0.1%

Analytical methods such as ion-exchange chromatography and enzymatic assays ensure compliance.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-6-phosphate, Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while reduction can produce different hydroxylated derivatives.

Scientific Research Applications

Biochemical Research

D-Mannose-6-phosphate is primarily used in biochemical research as a substrate for various enzymatic reactions. Its role in the synthesis of glycoproteins and glycolipids is crucial, particularly in the context of lysosomal enzyme targeting. The mannose-6-phosphate (M6P) tag is essential for the intracellular transport of hydrolases to lysosomes, making it a significant compound in studies related to lysosomal storage diseases.

Enzymatic Reactions

The compound serves as a substrate for enzymes involved in glycosylation processes. For example, studies have demonstrated that M6P can enhance the uptake and efficacy of recombinant human lysosomal enzymes produced in yeast, thereby improving therapeutic outcomes for lysosomal storage disorders .

Therapeutic Applications

Recent studies have indicated that D-Mannose-6-phosphate may have therapeutic implications beyond its traditional roles.

Anti-Aging Properties

A notable application is its use in dermatological formulations aimed at reversing signs of aging. Research has shown that M6P can reorganize collagen networks within the dermis, improving skin biomechanical properties and reducing visible signs of aging such as wrinkles . This effect is attributed to its ability to protect dermal proteins from oxidative stress.

Cellular Mass Regulation

In cellular studies, M6P has been observed to influence fibroblast proliferation and activity. For instance, normal human dermal fibroblasts treated with M6P showed increased cellular mass and enhanced viability, suggesting potential applications in wound healing and tissue regeneration .

Cosmetic Applications

The cosmetic industry has begun to explore D-Mannose-6-phosphate as an ingredient in anti-aging products due to its beneficial effects on skin health.

Formulation Development

Cosmetic formulations incorporating M6P are designed to leverage its collagen-stabilizing properties. Clinical trials have reported improvements in skin elasticity and hydration when products containing M6P are applied topically over extended periods .

Analytical Chemistry

In analytical chemistry, D-Mannose-6-phosphate is utilized as a standard for assays measuring glycosylation patterns or enzyme activity related to glycoprotein synthesis.

Quality Control

Its high purity (≥97% dry basis) makes it suitable for use as a reference standard in various biochemical assays, ensuring reliable results in research settings .

- Anti-Aging Efficacy : A study published in PMC demonstrated that topical application of M6P on human skin explants resulted in significant improvements in skin hydration and elasticity compared to untreated controls .

- Cellular Uptake Enhancement : Research indicated that modifying lysosomal enzymes with M6P significantly improved their uptake by cells, enhancing therapeutic efficacy for conditions like Pompe disease .

- Glycoprotein Synthesis : A study highlighted the role of M6P in the efficient synthesis of N-linked glycans necessary for proper enzyme targeting within cells, showcasing its importance in biopharmaceutical development .

Mechanism of Action

The mechanism of action of disodium (3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its activity, allowing it to participate in phosphorylation reactions and other biochemical processes. The compound can modulate various signaling pathways and enzymatic activities, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

D-Mannose-6-phosphate (Disodium Salt)

- Chemical Formula : C₆H₁₁O₉P·2Na

- Molecular Weight : 304.10 g/mol (anhydrous) .

- Epimerization : Differs from D-glucose-6-phosphate at the C2 hydroxyl configuration, impacting receptor specificity .

D-Glucose-6-phosphate (Sodium Salt)

- Chemical Formula : C₆H₁₂O₉P·Na

- Molecular Weight : 282.1 g/mol .

- Role : Central metabolite in glycolysis and pentose phosphate pathway.

D-Fructose-6-phosphate (Disodium Salt)

Key Structural Differences :

| Compound | Epimeric Position | Key Functional Group |

|---|---|---|

| D-Mannose-6-phosphate | C2 (axial OH) | MPR ligand |

| D-Glucose-6-phosphate | C2 (equatorial OH) | Glycolytic substrate |

| D-Fructose-6-phosphate | Ketose (C2=O) | Glycolytic intermediate |

Solubility and Stability

Biological Activity

D-Mannose-6-phosphate, disodium salt (DMDSP), is a biologically significant compound involved in various metabolic processes in eukaryotic organisms, including humans. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of D-Mannose-6-Phosphate

D-Mannose-6-phosphate is a hexose phosphate derivative that plays a crucial role in carbohydrate metabolism. It is synthesized from D-mannose through the action of hexokinase enzymes and can be converted into fructose-6-phosphate via mannose-6-phosphate isomerase. These reactions are vital for energy production and the biosynthesis of glycoproteins and glycolipids essential for cellular functions .

Biological Functions

- Metabolic Pathways :

-

Role in Cellular Processes :

- DMDSP has been identified as a competitive inhibitor of pinocytosis for human platelet beta-glucuronidase, indicating its involvement in cellular uptake mechanisms .

- It acts as a recognition marker for enzymes involved in the pinocytosis process by fibroblasts, highlighting its role in cellular signaling and metabolism .

-

Anti-Aging Properties :

- Recent studies have shown that DMDSP can improve skin biomechanical properties and exhibit anti-aging effects by reorganizing the collagen network in the dermis. Clinical trials demonstrated significant reductions in wrinkles and improvements in skin texture after treatment with formulations containing mannose-6-phosphate complexes .

Case Studies

- Clinical Study on Skin Aging :

-

Metabolomic Analysis :

- A metabolomic study indicated that DMDSP significantly correlates with various phenotypic traits in persimmon fruit, suggesting its role in plant metabolism and potential applications in food science . The study highlighted that DMDSP could influence flavor profiles by affecting sugar accumulation patterns.

The biological activity of D-Mannose-6-phosphate can be attributed to several mechanisms:

- Enzymatic Interactions : It serves as a substrate for key enzymes involved in carbohydrate metabolism, facilitating energy production.

- Cell Signaling : By acting as a recognition marker, it influences cellular uptake processes, thereby affecting nutrient absorption and cellular responses to external stimuli.

- Antioxidant Effects : The compound has been shown to protect proteins from oxidative stress, which is crucial for maintaining cellular integrity and function .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers determine the purity and stability of D-Mannose-6-phosphate, Disodium Salt in experimental workflows?

this compound purity is typically assessed via enzymatic assays or high-performance liquid chromatography (HPLC), with commercial batches often reporting ≥97% purity (enzymatic method, dry basis) . Key impurities to monitor include fructose-1,6-bisphosphate, fructose-6-phosphate, and glucose-6-phosphate (each <0.1% by weight) . Stability is influenced by storage conditions: the compound should be stored at -20°C in lyophilized form, with reconstituted solutions used immediately to avoid hydrolysis . Researchers should validate purity using orthogonal methods (e.g., NMR or mass spectrometry) when studying enzyme kinetics to rule out interference from isomers or degradation products .

Q. What are the standard protocols for preparing aqueous solutions of this compound?

The compound is water-soluble (≥50 mg/mL) , but solubility should be confirmed via gravimetric analysis. To prepare stock solutions:

Dissolve in ultrapure water (18 MΩ·cm resistivity) to minimize ionic interference.

Filter through a 0.22 µm membrane to remove particulates.

Adjust pH to 7.0–7.4 using sodium hydroxide or hydrochloric acid, as acidic/basic conditions may promote phosphate group hydrolysis .

Aliquot and store at -80°C for long-term use, avoiding freeze-thaw cycles .

Q. How does D-Mannose-6-phosphate function in carbohydrate metabolism, and what assays leverage this role?

D-Mannose-6-phosphate is isomerized to fructose-6-phosphate via phosphomannose isomerase (PMI), linking it to glycolysis and nucleotide sugar biosynthesis . Key assays include:

- Enzyme kinetics : Measure PMI activity using coupled assays with NADPH production .

- Metabolic flux analysis : Use C-labeled D-Mannose-6-phosphate to trace carbon incorporation into glycans or glycolytic intermediates .

- Lysosomal enzyme trafficking : Fluorescently tagged D-Mannose-6-phosphate can track receptor-mediated endocytosis in cell models .

Advanced Research Questions

Q. What experimental strategies address contradictions in data arising from isomer interference in D-Mannose-6-phosphate studies?

Contaminating isomers (e.g., fructose-6-phosphate) can skew enzyme kinetic results. Mitigation approaches include:

- Chromatographic separation : Use anion-exchange HPLC to resolve isomers before assays .

- Enzyme-specific coupling : Employ glucose-6-phosphate dehydrogenase (G6PDH) to selectively quantify glucose-6-phosphate, subtracting its contribution from total measurements .

- Isotopic labeling : Synthesize C- or H-labeled D-Mannose-6-phosphate to distinguish it from endogenous isomers in metabolic studies .

Q. How can this compound be utilized to study lysosomal enzyme trafficking mechanisms?

The compound binds to mannose-6-phosphate receptors (M6PRs), enabling:

- Receptor localization : Fluorescence microscopy with Cy3/Cy5-conjugated D-Mannose-6-phosphate to map M6PR distribution in live cells .

- Trafficking inhibition : Competitive assays using excess D-Mannose-6-phosphate to block lysosomal enzyme uptake, followed by immunoblotting to assess enzyme accumulation in the Golgi .

- pH-dependent binding : Perform surface plasmon resonance (SPR) at pH 6.0 (endosomal) vs. 7.4 (extracellular) to quantify receptor-ligand dissociation constants .

Q. What are the challenges in synthesizing D-Mannose-6-phosphate derivatives for glycobiology studies, and how can they be overcome?

Synthetic hurdles include:

- Phosphate group instability : Use tert-butyl-dimethylsilyl (TBDMS) protection during organic synthesis .

- Stereoselectivity : Enzymatic phosphorylation (e.g., hexokinase mutants) ensures correct anomeric configuration .

- Derivatization for imaging : Conjugation with fluorophores (e.g., FITC) requires pH-controlled reactions to avoid hydrolysis .

Methodological Considerations

Q. How should researchers design controls for studies involving D-Mannose-6-phosphate in cell-based assays?

Critical controls include:

Q. What analytical techniques are recommended for quantifying D-Mannose-6-phosphate in complex biological matrices?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with negative-ion mode detection (m/z 259.0 → 97.0) .

- Enzymatic cycling assays : Couple with PMI and NADP to amplify signal in low-concentration samples .

- P NMR : Non-destructive quantification in real-time metabolic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.